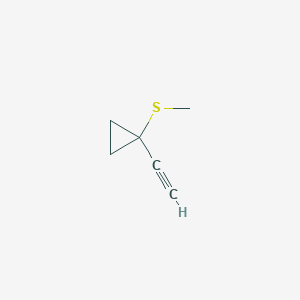

1-Ethynyl-1-(methylsulfanyl)cyclopropane

Description

1-Ethynyl-1-(methylsulfanyl)cyclopropane (CAS: EN300-27736734, EN300-27737153) is a cyclopropane derivative featuring an ethynyl (–C≡CH) and a methylsulfanyl (–SMe) group attached to the strained three-membered ring . The compound’s molecular formula is C₆H₈S, with a molecular weight of 112.20 g/mol. Cyclopropanes are inherently strained due to their 60° bond angles, making them reactive intermediates in organic synthesis.

This compound is cataloged as a building block for pharmaceutical and materials research, highlighting its utility in constructing complex molecules . Its synthesis likely involves sulfone-mediated cyclopropanation strategies, as seen in analogous systems .

Properties

Molecular Formula |

C6H8S |

|---|---|

Molecular Weight |

112.19 g/mol |

IUPAC Name |

1-ethynyl-1-methylsulfanylcyclopropane |

InChI |

InChI=1S/C6H8S/c1-3-6(7-2)4-5-6/h1H,4-5H2,2H3 |

InChI Key |

CLWMJIMPXKPCJT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CC1)C#C |

Origin of Product |

United States |

Preparation Methods

Method Overview

One established method involves starting from cyclopropyl methyl ketone —a readily available compound—and converting it into the corresponding (1,1-dichloroethyl) cyclopropane intermediate, which upon dechlorination yields the target compound.

Process Details

- Preparation of (1,1-dichloroethyl) cyclopropane : Cyclopropyl methyl ketone reacts with chlorinating agents such as phosphorus pentachloride (PCl₅) under controlled conditions to introduce dichloride groups at the geminal position.

- Dechlorination step : The dichloride intermediate undergoes dehydrohalogenation, typically using zinc or other reductants, to form the ethynyl group attached to the cyclopropane ring.

Advantages & Disadvantages

| Aspect | Details |

|---|---|

| Advantages | Well-documented, high yields, scalable |

| Disadvantages | Requires harsh chlorination conditions (PCl₅), generates at least two moles of halide waste per mole of product, involves multiple steps |

Synthesis via (1,1-Dimethoxyethyl)cyclopropane Intermediate

Method Overview

A more recent and environmentally friendly approach involves the use of (1,1-dimethoxyethyl)cyclopropane as a precursor, which can be prepared from commercially available cyclopropyl methyl ketone and trimethyl orthoformate.

Process Details

- Preparation of precursor : React cyclopropyl methyl ketone with trimethyl orthoformate under acid catalysis to produce (1,1-dimethoxyethyl)cyclopropane .

- Conversion to ethynyl derivative : The precursor undergoes cleavage of the methoxy groups, often via acid or base catalysis, to generate the ethynyl functionality.

Advantages & Disadvantages

| Aspect | Details |

|---|---|

| Advantages | Avoids harsh chlorination, fewer halide wastes, milder reaction conditions, scalable |

| Disadvantages | Requires careful control of reaction conditions, potential for side reactions during cleavage |

Data Table: Synthesis of (1,1-Dimethoxyethyl)cyclopropane

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclopropyl methyl ketone + Trimethyl orthoformate | Acid catalysis | ~85% | |

| 2 | Cleavage (acid/base) | Mild conditions | Variable |

Alternative Cyclopropene-Based Routes

Method Overview

Recent advances involve the use of cyclopropene derivatives such as 1-methylcyclopropene , which can be functionalized further to introduce the methylsulfanyl group.

Process Details

- Preparation of cyclopropene : Via in situ generation using fluoride ions reacting with halogenated precursors, such as ⁇-halocyclopropylsilane compounds.

- Functionalization : The cyclopropene reacts with nucleophiles or via radical pathways to incorporate the methylsulfanyl group.

Advantages & Disadvantages

| Aspect | Details |

|---|---|

| Advantages | Potential for mild conditions, in situ generation reduces handling hazards |

| Disadvantages | Less established, requires specialized reagents, scalability concerns |

Summary of Data and Comparative Analysis

| Method | Key Reagents | Reaction Conditions | Waste Generation | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Chlorination of cyclopropyl methyl ketone | PCl₅ | Harsh, low temperature | High halide waste | High | Moderate to poor |

| Use of (1,1-Dimethoxyethyl)cyclopropane | Cyclopropyl methyl ketone, trimethyl orthoformate | Mild, controlled | Minimal halide waste | High | Favorable |

| Cyclopropene-based pathways | Fluoride ions, halogenated cyclopropanes | Mild, in situ | Low | Emerging | Favorable |

Chemical Reactions Analysis

1-Ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the methylsulfanyl group to a thiol.

Scientific Research Applications

1-Ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or act as a nucleophile. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The compact –SMe group imposes less steric hindrance than bulkier substituents (e.g., propynyl or aryl groups), favoring reactions requiring spatial accessibility .

Reactivity in Ring-Opening and Addition Reactions

Key Observations :

Key Observations :

- The target compound shares synthetic pathways with sulfonamide- and ester-functionalized cyclopropanes, though its –SMe group may require milder oxidation conditions compared to sulfones .

- Applications diverge based on substituents: ethynyl groups enable click chemistry, while sulfonamido groups favor biological activity .

Stability and Molecular Modeling

Force field parameterization studies (OPLS-AA) reveal that cyclopropane derivatives require tailored angle and torsion terms to match quantum mechanics data. For example, the –SMe group’s polarizability may necessitate adjustments to van der Waals parameters for accurate molecular dynamics simulations .

Biological Activity

1-Ethynyl-1-(methylsulfanyl)cyclopropane is a chemical compound with the molecular formula CHS and a molecular weight of 112.2 g/mol. Its structure features a cyclopropane ring substituted with both an ethynyl group and a methylsulfanyl group, which contribute to its unique reactivity and biological properties. This article explores the biological activity associated with this compound, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and comparative analysis with structurally related compounds.

Structural Characteristics

The unique functional groups present in 1-Ethynyl-1-(methylsulfanyl)cyclopropane allow for diverse biological interactions. The ethynyl group can engage in π-π interactions, while the methylsulfanyl group is capable of forming hydrogen bonds or acting as a nucleophile. These interactions are crucial for modulating various biochemical pathways, making the compound an interesting subject for further investigation.

Enzyme Interactions

Research indicates that the structural characteristics of 1-Ethynyl-1-(methylsulfanyl)cyclopropane enable it to interact with specific enzymes and receptors. The compound's potential to modulate enzyme activity could be explored in the context of metabolic pathways and therapeutic applications.

Comparative Analysis

To better understand the unique properties of 1-Ethynyl-1-(methylsulfanyl)cyclopropane, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethynylcyclopropane | Lacks the methylsulfanyl group | Different reactivity due to absence of sulfur |

| 1-Methylsulfanylcyclopropane | Contains only the methylsulfanyl substituent | No ethynyl group; distinct chemical behavior |

| Cyclopropylmethyl sulfide | Parent compound without ethynyl or cyclopropane ring | Serves as a precursor; different reactivity |

| 1-Ethynyl-1-methylcyclopropane | Similar structure but lacks sulfur | Variations in chemical properties due to sulfur absence |

This table highlights how the combination of functional groups in 1-Ethynyl-1-(methylsulfanyl)cyclopropane contributes to its distinct reactivity and potential applications in both chemistry and biology.

Research Findings

Current literature suggests that while specific studies on 1-Ethynyl-1-(methylsulfanyl)cyclopropane are sparse, its structural features make it a candidate for further exploration in medicinal chemistry. The synthesis typically involves reacting cyclopropylmethyl sulfide with acetylene under basic conditions, facilitating the formation of this compound as a building block for more complex molecules.

Q & A

Q. What are the established synthetic routes for 1-ethynyl-1-(methylsulfanyl)cyclopropane, and what are their limitations?

The compound can be synthesized via cyclopropanation of alkynes or through functionalization of pre-formed cyclopropane derivatives. For example, 1-chlorocyclopropanes are common precursors for introducing ethynyl groups via nucleophilic substitution (e.g., using alkynyl Grignard reagents) . A key challenge is maintaining the integrity of the cyclopropane ring during synthesis due to its inherent strain. Side reactions such as ring-opening or isomerization may occur under harsh conditions (e.g., strong bases or high temperatures). Reaction optimization often involves low-temperature protocols and inert atmospheres .

Q. How can spectroscopic methods (e.g., NMR, IR) be used to confirm the structure of 1-ethynyl-1-(methylsulfanyl)cyclopropane?

- NMR :

- ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ ~1.0–2.5 ppm). The methylsulfanyl group (SCH₃) resonates as a singlet near δ 2.1–2.3 ppm. The ethynyl proton (≡C-H) is typically absent due to coupling with quadrupolar sulfur, but the carbon signal (≡C) appears at δ 70–80 ppm in ¹³C NMR .

- IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks at m/z 126–128 (C₆H₈S) align with the molecular formula .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Solubility : Moderately soluble in non-polar solvents (e.g., hexane, dichloromethane) but poorly soluble in water due to its hydrophobic cyclopropane and methylsulfanyl groups.

- Stability : Sensitive to light and oxidizing agents. Storage under argon at −20°C is recommended to prevent decomposition or thiol oxidation .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the reactivity of the cyclopropane ring in ring-opening reactions?

The methylsulfanyl group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and facilitating electrophilic attack. For example, in phosphine-catalyzed reactions, the sulfur atom stabilizes transition states via hyperconjugation, reducing the activation energy for ring-opening. Computational studies (DFT) suggest that substituents like SCH₃ lower the energy barrier for ring-opening by 3–5 kcal/mol compared to unsubstituted cyclopropanes . However, steric hindrance from the bulky substituent may limit regioselectivity in some cases.

Q. What strategies can resolve contradictions in reported biological activities of cyclopropane derivatives like 1-ethynyl-1-(methylsulfanyl)cyclopropane?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:

- Purity Validation : Use HPLC-MS (>95% purity) and elemental analysis.

- Control Experiments : Compare activity against structurally similar analogs (e.g., 1-ethyl-1-(methylsulfanyl)cyclopropane) to isolate the role of the ethynyl group .

- Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) to confirm target binding specificity .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic or biochemical systems?

- DFT : Used to calculate transition-state geometries and activation energies for reactions like cyclopropane ring-opening. For example, OPLS-AA force fields parameterized for cyclopropanes (bond angles: 60°, force constants: 200 kcal/mol·rad²) improve accuracy in simulating ring strain .

- MD Simulations : Reveal conformational preferences in solution, such as the planar vs. puckered cyclopropane ring, which affects interactions with biological targets .

Methodological Insights

Q. Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Chlorocyclopropane | Cl₂, UV light, 0°C | 60–70 | |

| Ethynylmagnesium bromide | THF, −78°C, 2 hr | 45–55 | |

| Methylsulfanyl derivative | NaSCH₃, DMF, rt, 12 hr | 75–85 |

Q. Table 2: Computational Parameters for Cyclopropane Derivatives

| Parameter | Value (DFT) | Application |

|---|---|---|

| C-C-C bond angle | 60° ± 2° | Ring strain analysis |

| C-S bond length | 1.82 Å | Electronic structure modeling |

| HOMO-LUMO gap | 5.2 eV | Reactivity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.